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Methyl 3-bromo-4,5-difluorobenzoate

Cat. No.: B1428408
CAS No.: 1244642-70-3
M. Wt: 251.02 g/mol
InChI Key: KDMXMSNYYICQEL-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

Halogenated benzoate esters are a class of organic compounds that serve as fundamental building blocks in synthetic chemistry. Benzoate esters themselves are common structural motifs and their reactivity is well-documented. organic-chemistry.orglibretexts.org The inclusion of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzene (B151609) ring dramatically expands their synthetic utility.

These halogen substituents act as reactive "handles," providing specific sites for further chemical transformations. indiamart.com One of the most powerful applications is in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, a halogen atom, particularly bromine or iodine, can be replaced by a new carbon-carbon or carbon-heteroatom bond, allowing chemists to construct complex molecular scaffolds from simpler precursors. The bromine atom on a benzoate ester is an excellent functional group for initiating such transformations. acs.org

Furthermore, the ester group itself can undergo various reactions. It can be hydrolyzed back to a carboxylic acid, reduced to an alcohol or an aldehyde, or converted into an amide through aminolysis. libretexts.orglibretexts.org The stability of the ester group is often sufficient to allow it to be carried through multiple reaction steps targeting the halogen substituents, making these compounds highly versatile platforms for multi-step syntheses. libretexts.org This dual functionality—reactive halogens on the ring and a modifiable ester group—makes halogenated benzoate esters indispensable intermediates for producing a wide array of specialized chemicals, including insecticides and other biologically active compounds. google.com

Role of Fluorine and Bromine Substituents in Aromatic Systems for Chemical and Biological Applications

The presence of both fluorine and bromine on the same aromatic ring, as seen in Methyl 3-bromo-4,5-difluorobenzoate, creates a unique chemical environment that influences the molecule's reactivity and its potential biological effects.

Fluorine: The introduction of fluorine atoms to an aromatic ring imparts several significant properties. Fluorine is the most electronegative element, and its presence can profoundly alter the electronic nature of the benzene ring. This can influence the molecule's acidity, basicity, and reactivity in subsequent reactions. nih.govacs.org For instance, the strong electron-withdrawing effect of fluorine can deactivate certain positions on the ring towards metabolic oxidation pathways, a property highly valued in medicinal chemistry. nih.gov By strategically placing fluorine atoms, chemists can block sites prone to metabolism by enzymes like cytochrome P450, thereby increasing a drug's metabolic stability and prolonging its therapeutic effect. nih.gov

Moreover, fluorinated aromatic compounds are known for their enhanced thermal stability and chemical resistance, which is beneficial in materials science. nih.govacs.org The addition of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier. nih.govnih.gov

Bromine: The bromine atom serves a different but equally crucial role. Its primary function in a molecule like this compound is to act as a versatile synthetic handle. samaterials.com Bromine is an excellent leaving group in a wide range of nucleophilic aromatic substitution and, more importantly, transition-metal-catalyzed cross-coupling reactions. youtube.comacs.org This allows for the precise introduction of various chemical fragments at the bromine's position.

Organobromine compounds are frequently used as intermediates in the manufacture of pharmaceuticals, agrochemicals, and flame retardants. samaterials.comresearchgate.netazom.com The carbon-bromine bond is reactive enough to participate in these synthetic transformations under relatively mild conditions, yet stable enough to be tolerated alongside other functional groups, including the fluorine atoms and the methyl ester present in the target molecule. acs.org

Overview of this compound's Emerging Research Landscape as an Intermediate

This compound is primarily recognized as a specialized chemical intermediate. Its value lies in the combination of the features discussed above: a bromine atom ready for cross-coupling, two fluorine atoms to modulate electronic and biological properties, and a methyl ester group that can be further modified. While large-scale studies dedicated solely to this molecule are not widespread, its availability from chemical suppliers indicates its use in research and development settings for the synthesis of more complex, high-value molecules. guidechem.comglpbio.com

The strategic placement of the bromo and fluoro substituents makes it a pre-organized building block for constructing compounds where this specific substitution pattern is required. For example, it could be used in the synthesis of novel agrochemicals or as a fragment in the discovery of new pharmaceutical agents. A related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has been investigated for its anti-inflammatory properties, suggesting that the 3-bromo-4,5-disubstituted benzoate core may be relevant for biological applications. nih.gov The synthesis of other complex molecules, such as photoactive ortho-fluoroazobenzenes, has utilized similar brominated and fluorinated benzoate precursors, highlighting the role of these intermediates in creating functional materials. nsf.gov

In essence, the research landscape for this compound is that of a valuable, yet niche, synthetic tool. Its utility is defined by the demand for the specific arrangement of functional groups it offers, enabling chemists to access complex target structures efficiently.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
CAS Number 1244642-70-3 guidechem.comnih.gov
Molecular Formula C₈H₅BrF₂O₂ guidechem.comnih.gov
Molecular Weight 251.02 g/mol nih.gov
Monoisotopic Mass 249.94410 Da guidechem.comnih.gov
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)F)F nih.gov
InChI Key KDMXMSNYYICQEL-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area 26.3 Ų guidechem.comnih.gov

| Complexity | 201 | guidechem.comnih.gov |

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,3-difluoro-2-nitrosobenzene
2,4-difluoroaniline
2-bromo-4,6-difluoroaniline
3,5-difluoroaniline
Ethyl acetate
Ethyl benzoate
Ethylene glycol
Methyl 3-amino-4-bromobenzoate
This compound
Methyl 3-bromo-4,5-dihydroxybenzoate
Methyl bromide
Terephthalic acid
Benzaldehyde

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2O2 B1428408 Methyl 3-bromo-4,5-difluorobenzoate CAS No. 1244642-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMXMSNYYICQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729416
Record name Methyl 3-bromo-4,5-difluorobenzoate
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Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244642-70-3
Record name Benzoic acid, 3-bromo-4,5-difluoro-, methyl ester
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Record name Methyl 3-bromo-4,5-difluorobenzoate
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Record name Methyl 3-bromo-4,5-difluorobenzoate
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Advanced Synthetic Methodologies for Methyl 3 Bromo 4,5 Difluorobenzoate

Regiospecific Bromination and Fluorination Strategies

The key challenge in synthesizing Methyl 3-bromo-4,5-difluorobenzoate lies in the controlled introduction of the bromine and fluorine atoms at the desired positions on the aromatic ring. The electronic effects of the substituents and the potential for multiple isomers demand highly specific synthetic routes.

Directed Ortho-Metalation Approaches in Polyhalogenated Systems

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the context of polyhalogenated systems, the choice of the DMG and the reaction conditions are crucial to overcome the inherent complexities.

For the synthesis of a precursor to this compound, a suitable difluorinated starting material bearing a DMG can be employed. The DMG, often a group containing a heteroatom with a lone pair of electrons, directs the lithium-halogen exchange or deprotonation to the specific ortho position. wikipedia.orguwindsor.ca For instance, starting with a protected 3,4-difluorobenzoic acid, the carboxyl group can act as a DMG. Treatment with a strong base like n-butyllithium at low temperatures (e.g., -78°C) in an inert solvent such as tetrahydrofuran (B95107) (THF) can lead to the formation of an aryllithium intermediate. chemicalbook.comgoogle.com This intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to introduce the bromine atom at the 5-position, yielding 3-bromo-4,5-difluorobenzoic acid. Subsequent esterification would then produce the target molecule.

The success of DoM in polyhalogenated systems is highly dependent on the relative directing strengths of the substituents and the halogens themselves. Fluorine and chlorine are generally poor leaving groups in metal-halogen exchange, making directed lithiation a viable strategy. uwindsor.ca

Table 1: Key Parameters in Directed Ortho-Metalation

ParameterDescriptionTypical Conditions
Directing Group Functional group that directs lithiation to the ortho position.Carboxyl, Amide, Methoxy (B1213986)
Base Strong organolithium or lithium amide base.n-BuLi, s-BuLi, LDA
Solvent Aprotic, coordinating solvent.THF, Diethyl ether
Temperature Low temperatures to control reactivity and prevent side reactions.-78°C to 0°C
Electrophile Reagent to introduce the desired functional group.Br₂, NBS for bromination

Electrophilic Bromination of Fluorinated Benzoate (B1203000) Precursors

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto a benzene (B151609) ring. However, the presence of deactivating fluorine atoms on the benzoate precursor makes direct electrophilic bromination challenging. The fluorine atoms withdraw electron density from the ring, making it less susceptible to attack by an electrophile.

To achieve the desired regiochemistry, the synthesis often starts from a precursor where the directing effects of the existing substituents favor bromination at the target position. For example, starting with 3,4-difluorobenzoic acid, the carboxyl group is a meta-director, while the fluorine atoms are ortho, para-directors. This combination of directing effects can lead to a mixture of products upon electrophilic bromination.

A more controlled approach involves the Friedel-Crafts acylation of a simpler fluorinated aromatic compound, followed by bromination and subsequent oxidation. For instance, fluorobenzene (B45895) can be acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride. google.com The resulting acetophenone (B1666503) can then be brominated, with the acetyl group directing the bromine to the meta position. Finally, a haloform reaction or oxidation of the acetyl group can yield the corresponding benzoic acid. google.com This multi-step process allows for greater control over the regioselectivity of the bromination.

Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Intermediates

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of multiple fluorine atoms significantly activates the ring towards nucleophilic attack, making SNAr a viable strategy for synthesizing precursors to this compound. researchgate.netnih.govnih.gov

In a potential synthetic route, a polyhalogenated benzene ring containing a good leaving group (like another halogen) at the desired position for the bromo substituent could be reacted with a bromide nucleophile. However, a more common application of SNAr in this context involves the introduction of other functional groups that can later be converted to the bromo or ester functionalities.

The SNAr mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as fluorine atoms, at the ortho and para positions relative to the leaving group. masterorganicchemistry.com This makes highly fluorinated benzenes excellent substrates for SNAr reactions.

Esterification Techniques for Fluorinated Benzoic Acid Derivatives

Once the correctly substituted 3-bromo-4,5-difluorobenzoic acid is obtained, the final step is the formation of the methyl ester. The presence of the bulky bromine atom and the deactivating fluorine atoms can influence the reactivity of the carboxylic acid.

Modified Fischer Esterification Protocols

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis. libretexts.orgmasterorganicchemistry.com For sterically hindered or electronically deactivated carboxylic acids like 3-bromo-4,5-difluorobenzoic acid, standard Fischer esterification conditions may result in low yields or require prolonged reaction times. mdpi.comyoutube.comyoutube.com

Modifications to the standard protocol are often necessary to drive the equilibrium towards the product side. These can include using a large excess of methanol (B129727), which also serves as the solvent, and employing a stronger acid catalyst such as sulfuric acid or p-toluenesulfonic acid. mdpi.com Another strategy is the removal of water as it is formed, either by azeotropic distillation or by using a dehydrating agent. Recent studies have also explored the use of heterogeneous catalysts, such as UiO-66-NH2, which can facilitate the esterification of fluorinated benzoic acids under milder conditions and with reduced reaction times. rsc.org

Table 2: Comparison of Fischer Esterification Conditions

ConditionStandard ProtocolModified Protocol for Fluorinated Acids
Alcohol Stoichiometric or slight excessLarge excess (often as solvent)
Catalyst HCl, H₂SO₄H₂SO₄, p-TsOH, Heterogeneous catalysts
Temperature RefluxReflux
Water Removal Not always implementedAzeotropic distillation, dehydrating agents

Carboxylic Acid Activation Strategies for Methyl Ester Formation

To overcome the potential for low reactivity in Fischer esterification, the carboxylic acid can be activated to form a more reactive intermediate. This intermediate is then readily attacked by methanol to form the ester.

One common method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Another approach involves the use of coupling reagents or activating agents. tcichemicals.comresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then esterified by methanol. More modern activating agents include reagents like XtalFluor-E and pentafluoropyridine (B1199360) (PFP), which can mediate the direct esterification of carboxylic acids, including those with perfluorinated alcohols, under mild conditions. researchgate.netnih.gov These methods often offer the advantage of avoiding harsh acidic conditions and can be more tolerant of other functional groups in the molecule.

Multi-step Convergent and Divergent Synthesis Pathways

The creation of complex molecules like this compound often requires multi-step synthetic routes. These can be designed as either convergent or divergent pathways, each with distinct advantages in terms of efficiency and molecular diversity.

Synthesis from Halogenated Anilines and Diazotization Reactions

A prominent synthetic route to polysubstituted benzene derivatives involves the use of halogenated anilines as starting materials, followed by diazotization and subsequent functional group transformations.

A plausible pathway to this compound can be conceptualized starting from a difluoroaniline derivative. The process would involve the following key transformations:

Bromination of a Difluoroaniline: The initial step would be the selective bromination of a difluoroaniline. The position of the amino group and the existing fluorine atoms on the aniline (B41778) ring will direct the incoming bromo group to the desired position.

Diazotization: The resulting bromo-difluoroaniline is then treated with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is highly versatile but often unstable, requiring controlled reaction conditions, usually at low temperatures.

Sandmeyer-type Reaction: The diazonium salt can then undergo a Sandmeyer-type reaction to introduce the desired functional group. To obtain the benzoic acid precursor, a cyanation reaction followed by hydrolysis could be employed.

Esterification: The final step is the esterification of the 3-bromo-4,5-difluorobenzoic acid with methanol, typically catalyzed by a strong acid, to yield this compound. uomustansiriyah.edu.iq

A similar strategy is employed in the synthesis of 3,4,5-trifluorobromobenzene, where 2,3,4-trifluoroaniline (B1293922) is first brominated and then subjected to a diazotization reaction, followed by a deamination reaction to yield the final product. google.com This highlights the utility of diazotization reactions in the synthesis of halogenated aromatic compounds.

Sequential Halogenation and Esterification Procedures

An alternative to the aniline-based route is a more direct approach involving the sequential halogenation and esterification of a suitable precursor. This method can offer a more linear and potentially more atom-economical pathway.

A representative sequence could be:

Starting Material Selection: A common starting point would be a difluorobenzoic acid.

Bromination: The difluorobenzoic acid is brominated. The directing effects of the carboxyl group and the fluorine atoms will determine the position of the incoming bromine atom. Electrophilic bromination using bromine in the presence of a Lewis acid or a brominating agent like N-bromosuccinimide (NBS) could be employed. For instance, the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent, achieving high yields under mild conditions. researchgate.net

Esterification: The resulting 3-bromo-4,5-difluorobenzoic acid is then esterified with methanol to produce the target compound, this compound. This reaction is typically catalyzed by an acid. uomustansiriyah.edu.iq

A patented process for preparing 3-bromo-4-fluoro-benzoic acid involves the acylation of fluorobenzene, followed by bromination and subsequent oxidation of the acetyl group to a carboxylic acid. google.com This demonstrates a sequential approach to building up the desired functionality on the aromatic ring.

Green Chemistry Principles and Sustainable Synthetic Approaches

The chemical industry is increasingly adopting green chemistry principles to develop more environmentally benign and sustainable processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free and Catalyst-Free Methodologies for Benzoate Synthesis

The development of solvent-free and catalyst-free reaction conditions is a key goal in green chemistry, as it can significantly reduce the environmental impact of chemical synthesis.

Solvent-Free Synthesis: Research has shown the feasibility of synthesizing various organic compounds without the use of traditional organic solvents. For example, a sustainable reaction of difluoroenoxysilanes with methyl 2-formylbenzoate (B1231588) or 2-formylbenzoic acid has been developed in aqueous media, avoiding the need for organic solvents. acs.org While not directly for this compound, this demonstrates the potential of water as a green solvent for related syntheses.

Catalyst-Free Methodologies: While many esterification reactions require a catalyst, some methods aim to reduce or eliminate their use. Microwave-assisted synthesis has been explored for the preparation of esters like methyl and ethyl benzoate, which can lead to shorter reaction times and reduced energy consumption. uwlax.eduijsdr.org However, these methods often still employ a catalyst. The development of truly catalyst-free esterification methods remains an active area of research.

Recent advancements have also focused on developing reusable solid acid catalysts for esterification, which can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com

Atom Economy and Efficiency Assessments in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgmonash.edu A higher atom economy indicates a more efficient and less wasteful process.

When evaluating the different synthetic pathways for this compound, the atom economy of each step should be considered.

Reaction Type General Atom Economy Relevance to Synthesis
Addition Reactions Generally highNot directly applicable to the main synthetic routes discussed.
Substitution Reactions Variable, often produce byproductsKey reactions in both the aniline and sequential halogenation routes. Byproducts like salts and water are common.
Elimination Reactions Generally lowNot a primary step in the synthesis of the target compound.
Rearrangement Reactions Often 100%Not typically involved in this synthesis.

For instance, the Wittig and Suzuki reactions, while powerful, are known for their poor atom economy due to the use of high-mass reagents that become waste. wikipedia.orgdbpedia.org In contrast, developing catalytic processes that utilize molecular oxygen as the oxidant can significantly improve the greenness of a reaction, as the only byproduct is water. labmanager.com

A thorough assessment of the atom economy for each proposed synthetic route is crucial for selecting the most sustainable and efficient method for producing this compound on an industrial scale.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4,5 Difluorobenzoate

Exploration of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings. The electron-withdrawing nature of the fluorine atoms and the methyl ester group in Methyl 3-bromo-4,5-difluorobenzoate makes the aromatic ring susceptible to attack by nucleophiles.

Reactivity at the Bromine and Fluorine Centers

In SNAr reactions, the leaving group's ability to depart is a crucial factor. Halogens are common leaving groups, and their reactivity in SNAr generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, for this compound, nucleophilic attack is expected to preferentially displace one of the fluorine atoms over the bromine atom.

The presence of the strongly electron-withdrawing nitro group is known to significantly activate aromatic rings towards SNAr. masterorganicchemistry.com While the methyl ester group in the target molecule is also electron-withdrawing, its activating effect is less pronounced than that of a nitro group.

Influence of Ortho- and Meta-Fluorine on SNAr Pathways

The positions of the fluorine atoms relative to each other and to the methyl ester group influence the regioselectivity of SNAr reactions. In this compound, the fluorine atoms are positioned at C4 and C5. The methyl ester at C1 activates the para-position (C4) more strongly than the meta-position (C5) through resonance stabilization of the Meisenheimer intermediate. Consequently, nucleophilic attack is more likely to occur at the C4 position, leading to the substitution of the fluorine atom at this site.

While specific studies on this compound are not prevalent in the searched literature, studies on similarly substituted compounds like 1,2-dibromo-3,5-difluorobenzene (B9399) show site-selectivity in their reactions, suggesting that electronic and steric factors play a significant role in determining the reaction outcome. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl > F. libretexts.org This trend is opposite to that of SNAr reactions and is governed by the ease of oxidative addition of the C-X bond to the palladium(0) catalyst.

For this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition than the carbon-fluorine bonds. This chemoselectivity allows for selective functionalization at the C3 position.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk Given the higher reactivity of the C-Br bond, this compound is expected to readily participate in Suzuki-Miyaura coupling at the C3 position, leaving the C-F bonds intact.

While no specific examples for this compound were found, numerous studies on other bromo-fluoro-aromatic compounds demonstrate the feasibility of this selective transformation. ugr.esnih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aryl Compounds

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Yield (%)
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH80>95
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious aryl boronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂O9031-46

This table presents representative examples from the literature on analogous compounds to illustrate typical reaction conditions and outcomes. Data is sourced from ugr.esnih.gov.

Heck and Sonogashira Coupling Reactions at Brominated Centers

The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, typically yielding a substituted alkene. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Heck reaction of this compound would be expected to occur selectively at the C-Br bond. The reaction is generally carried out with a palladium catalyst, a base such as triethylamine, and often a phosphine ligand. mdpi.com

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-alkyne. wikipedia.orgorganic-chemistry.org The reactivity of the C-Br bond in this compound makes it a suitable substrate for this transformation, allowing for the introduction of an alkynyl group at the C3 position. Studies on compounds like 1,2-dibromo-3,5-difluorobenzene have shown that Sonogashira reactions can proceed with high site-selectivity. researchgate.net

Table 2: General Conditions for Heck and Sonogashira Reactions of Bromo-Aryl Substrates

ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolvent
HeckAromatic BromidesFluorous AlkenesPd(OAc)₂ / n-Bu₄N⁺Br⁻NaOAcDMF/THF
Sonogashira1,2-dibromo-3,5-difluorobenzeneTerminal AlkynesPd catalyst, Cu(I) co-catalystAmine BaseVarious

This table provides generalized conditions based on literature for analogous reactions to illustrate the principles of Heck and Sonogashira couplings. Data is sourced from researchgate.netresearchgate.net.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction has become a cornerstone in the synthesis of pharmaceuticals and other fine chemicals. The reaction is known for its broad substrate scope and functional group tolerance.

In the case of this compound, the C-Br bond is the preferred site for the Buchwald-Hartwig amination due to its greater reactivity in the palladium catalytic cycle compared to the C-F bonds. This allows for the selective introduction of a wide variety of primary and secondary amines at the C3 position. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base, such as sodium tert-butoxide.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolvent
2-bromo-6-methyl pyridine (B92270)(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOButToluene
General Aryl HalidesPrimary/Secondary AminesPd(0) or Pd(II) precatalyst / Phosphine LigandNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

This table showcases representative conditions for the Buchwald-Hartwig amination based on established protocols for similar substrates. Data is sourced from chemspider.com.

Directed Functionalization at Aromatic Positions

The strategic placement of functional groups on an aromatic ring is a fundamental challenge in organic synthesis. For a molecule like this compound, the existing substituents—a bromine atom, two fluorine atoms, and a methyl ester group—play a crucial role in directing the position of any new functional group. These directing effects can be harnessed to achieve highly regioselective transformations.

Lithiation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho position. wikipedia.orgsemanticscholar.org In the case of this compound, several groups can potentially direct the lithiation.

The fluorine atom is known to be a moderate ortho-directing group for lithiation. researchgate.netresearchgate.net The high electronegativity of fluorine increases the acidity of the adjacent protons, making them susceptible to deprotonation by a strong base. Furthermore, the ester group, while generally considered a weaker DMG than amides or carbamates, can also direct ortho-lithiation. semanticscholar.org The bromine atom, in contrast, is more likely to undergo halogen-metal exchange rather than directing deprotonation of an adjacent proton. rsc.org

Given the directing abilities of the fluorine and ester groups, lithiation of this compound is expected to occur primarily at the C2 position, which is ortho to both a fluorine atom and the methyl ester group. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity. nih.govacs.org

Table 1: Potential Electrophilic Quenching Reactions of Lithiated this compound

ElectrophileResulting Functional Group
Carbon dioxide (CO₂)Carboxylic acid
Aldehydes (e.g., formaldehyde)Hydroxymethyl
Ketones (e.g., acetone)Tertiary alcohol
Iodine (I₂)Iodo
Disulfides (e.g., dimethyl disulfide)Methylthio

This table presents hypothetical outcomes based on established reactivity patterns of aryllithium species.

The choice of the organolithium reagent and reaction conditions, such as solvent and temperature, can significantly influence the outcome of the reaction, potentially leading to competing pathways like halogen-metal exchange. rsc.orgpsu.edu

Remote Functionalization Strategies on Halogenated Benzoates

For halogenated benzoates like this compound, remote functionalization could potentially be achieved through strategies that leverage the electronic properties of the ring or employ catalysts capable of overcoming the inherent directing effects of the existing substituents. Photocatalysis, for instance, can generate radical intermediates that may undergo addition to the aromatic ring at positions not favored by ionic pathways. nih.govacs.org

Another emerging strategy involves the use of "molecular walkers" or chain-walking catalysts that can isomerize along an alkyl chain to functionalize a remote position. nih.gov While these methods are more commonly applied to aliphatic systems, the principles could potentially be adapted for the functionalization of aromatic compounds with appropriate tethers.

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The methyl ester group of this compound is susceptible to both hydrolysis and transesterification, reactions that are fundamental to the manipulation of carboxylic acid derivatives.

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. wikipedia.orgbyjus.com Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products. wikipedia.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. chemistrysteps.comyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. wikipedia.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then expels the methoxide (B1231860) leaving group. byjus.commasterorganicchemistry.com The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong acid (e.g., H₂SO₄, HCl)Strong base (e.g., NaOH, KOH)
Stoichiometry Catalytic amount of acidStoichiometric amount of base
Reversibility ReversibleIrreversible
Initial Product 3-bromo-4,5-difluorobenzoic acid and methanol (B129727)Sodium 3-bromo-4,5-difluorobenzoate and methanol
Final Product (after workup) 3-bromo-4,5-difluorobenzoic acid3-bromo-4,5-difluorobenzoic acid

Transesterification is the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-bromo-4,5-difluorobenzoate and methanol. ucla.eduyoutube.com The reaction is typically driven to completion by using a large excess of the reactant alcohol. ucla.edu Titanate catalysts have also been shown to be effective for the transesterification of methyl benzoate (B1203000). acs.orgacs.org

Radical Reactions and Single-Electron Transfer Processes in Brominated Fluorobenzoates

The carbon-bromine bond in this compound is a key site for radical reactions. Bromine radicals can be generated from various sources and participate in a range of transformations. byjus.combyjus.com One common method for introducing a bromine radical is through the use of N-bromosuccinimide (NBS), often in the presence of a radical initiator such as light or a peroxide. libretexts.org While NBS is typically used for allylic or benzylic bromination, under certain conditions, it can participate in radical additions to aromatic rings. libretexts.org

Single-electron transfer (SET) processes offer another avenue for generating radical intermediates from aryl halides. numberanalytics.comyoutube.com In a SET reaction, an electron is transferred from a donor (which can be a metal, an electrode, or a photoexcited species) to the aryl halide. libretexts.org This transfer can lead to the formation of a radical anion, which can then fragment to produce an aryl radical and a halide ion. thieme-connect.comacs.org

These aryl radicals are highly reactive species that can undergo a variety of subsequent reactions, including hydrogen atom abstraction, cyclization, or addition to other unsaturated systems. The presence of both bromine and fluorine atoms on the benzene (B151609) ring of this compound would influence the stability and reactivity of any radical intermediates formed.

The study of radical reactions and SET processes in polyhalogenated aromatic compounds is crucial for developing new synthetic methodologies and for understanding the environmental fate of these compounds. nih.govacs.org

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 Bromo 4,5 Difluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of Methyl 3-bromo-4,5-difluorobenzoate in solution. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F, a precise map of the atomic framework can be constructed.

Disclaimer: The following NMR data are predicted based on computational models and have not been confirmed by published experimental results.

Multi-Nuclear (¹H, ¹³C, ¹⁹F) NMR for Precise Structural Elucidation

Multi-nuclear NMR provides a complete picture of the molecule's carbon and proton framework, further refined by the direct observation of the fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The two aromatic protons (H-2 and H-6) are chemically non-equivalent and will appear as doublets or doublet of doublets due to coupling with each other and with the neighboring fluorine atoms. The methyl group protons of the ester will appear as a sharp singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum will display eight unique carbon signals, corresponding to each carbon atom in the distinct electronic environment of the molecule. The carbonyl carbon of the ester group is expected at the lowest field, while the methyl carbon will be at the highest field. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the attached halogens.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two separate signals for the two non-equivalent fluorine atoms (at C-4 and C-5). These signals would likely appear as doublets or multiplets due to coupling with each other and with the nearby aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - 133.5
C2 7.95 128.0
C3 - 115.0
C4 - 150.1 (d, J=250 Hz)
C5 - 148.5 (d, J=248 Hz)
C6 7.65 119.2
C=O - 163.8

Note: Predicted data generated from computational software. Coupling constants (J) for ¹³C-¹⁹F are illustrative estimates.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the signals from 1D spectra and to confirm the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this molecule, a cross-peak between the signals of the aromatic protons H-2 and H-6 would be expected, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals at 7.95 and 7.65 ppm to their respective aromatic carbons (C-2 and C-6) and the methyl proton signal to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space interactions between protons. It would show a correlation between the methyl protons (O-CH₃) and the aromatic proton at the C-2 position, providing information about the preferred conformation of the ester group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₈H₅BrF₂O₂) is 249.94410 Da. nih.gov

Electrospray Ionization (ESI) and Electron Impact (EI) MS/MS for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments using different ionization techniques help to piece together the molecular structure by analyzing how it breaks apart.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺. For this compound, these would be expected at m/z 250.9514 and 272.9333, respectively. Fragmentation of the parent ion would likely involve the neutral loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O).

Electron Impact (EI): EI is a higher-energy ionization method that leads to more extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 250 (and a characteristic M+2 peak at m/z 252 of similar intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃) to yield an acylium ion at m/z 219/221.

Loss of the methyl carboxylate radical (•COOCH₃) to yield the bromodifluorophenyl cation at m/z 191/193.

Loss of a bromine atom (•Br) to yield a difluorobenzoate cation at m/z 171.

Table 2: Predicted Major Fragments in EI-MS for this compound

Fragment Ion Predicted m/z (for ⁷⁹Br)
[C₈H₅BrF₂O₂]⁺˙ (Molecular Ion) 250
[C₇H₂BrF₂O]⁺ (Loss of •OCH₃) 219
[C₆H₂BrF₂]⁺ (Loss of •COOCH₃) 191

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Disclaimer: The following vibrational data are based on predictions and general spectroscopic principles.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methyl group, expected in the 2900-3000 cm⁻¹ region.

Carbonyl (C=O) Stretch: A strong, sharp absorption characteristic of the ester group, predicted to be in the range of 1720-1740 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: Associated with the ester linkage, expected between 1100-1300 cm⁻¹.

C-F Stretch: Strong absorptions typically found in the 1100-1400 cm⁻¹ region.

C-Br Stretch: Expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch 3100-3000 Medium Medium
Aliphatic C-H Stretch 3000-2850 Medium Medium
Ester C=O Stretch 1740-1720 Strong Weak
Aromatic C=C Stretch 1600-1450 Medium-Strong Strong
C-O Stretch 1300-1100 Strong Medium
C-F Stretch 1400-1100 Strong Weak

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

As of now, no public crystal structure data for this compound has been deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). cam.ac.uk

Were a suitable single crystal to be grown and analyzed, the resulting data would allow for:

Confirmation of the atomic connectivity.

Precise measurement of the geometry of the benzene (B151609) ring and the ester group.

Determination of the planarity of the aromatic system.

Analysis of intermolecular interactions in the crystal lattice, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, or π-π stacking between aromatic rings. This information is crucial for understanding the solid-state properties of the material.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)

A definitive analysis of the crystal packing and intermolecular forces within solid "this compound" is contingent upon the successful growth of a single crystal and its subsequent analysis by X-ray diffraction. However, based on the molecular structure of the compound, several types of interactions could be anticipated to play a significant role in its solid-state assembly.

Halogen Bonding: The presence of a bromine atom on the aromatic ring suggests the potential for halogen bonding. This type of non-covalent interaction involves the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic atom, such as an oxygen or fluorine atom from an adjacent molecule.

π-Stacking: The aromatic nature of the benzene ring allows for the possibility of π-stacking interactions between adjacent molecules. These interactions, driven by electrostatic and van der Waals forces, would likely influence the arrangement of the molecules in the crystal lattice.

The interplay of these potential interactions would dictate the final three-dimensional architecture of the crystal. A detailed analysis would require precise geometric data, including intermolecular distances and angles, which are only obtainable through crystallographic studies.

Conformational Analysis in the Crystalline State

The conformational flexibility of "this compound" primarily revolves around the orientation of the methyl ester group relative to the plane of the benzene ring. The torsion angle defined by the C(aromatic)-C(aromatic)-C(carbonyl)-O(ester) atoms would be a key parameter in describing its conformation.

Computational Chemistry and Theoretical Studies on Methyl 3 Bromo 4,5 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic compounds.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide valuable information about molecular orbitals and the distribution of charge within a molecule. For a molecule like Methyl 3-bromo-4,5-difluorobenzoate, DFT calculations would be expected to reveal a complex interplay of electronic effects from the bromo, fluoro, and methyl ester substituents on the benzene (B151609) ring.

While no specific DFT studies on this compound have been published, studies on similar halogenated benzoic acid derivatives consistently show that the electronegative halogen atoms and the ester group significantly influence the electron distribution. acs.orgyoutube.com It can be postulated that the fluorine and bromine atoms would withdraw electron density from the aromatic ring through the inductive effect, while the ester group would also act as an electron-withdrawing group. This would lead to a non-uniform charge distribution, with regions of lower electron density (positive electrostatic potential) and higher electron density (negative electrostatic potential). The precise atomic charges and orbital shapes, however, would require a dedicated DFT calculation.

Table 1: Postulated Electronic Properties of this compound (Based on General Principles)

PropertyExpected Influence of Substituents
Electron Density on Aromatic Ring Reduced due to the electron-withdrawing nature of bromo, fluoro, and methyl ester groups.
Dipole Moment A significant molecular dipole moment is expected due to the asymmetrical substitution pattern.
Atomic Charges Negative charges are anticipated on the oxygen and fluorine atoms, with positive charges on the carbonyl carbon and the carbon atoms attached to the halogens.

Note: This table represents expected trends and requires specific computational studies for quantitative validation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. semanticscholar.org The energy and localization of these orbitals are crucial indicators of a molecule's electrophilic and nucleophilic character.

For this compound, a detailed FMO analysis would require specific calculations. However, based on the nature of its substituents, some general predictions can be made. The electron-withdrawing groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted methyl benzoate (B1203000). A lower LUMO energy would suggest an increased susceptibility to nucleophilic attack, a common characteristic of halogenated aromatic compounds. The distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively. Studies on other substituted benzoic acids have shown that the HOMO is often localized on the aromatic ring, while the LUMO can be distributed over the carbonyl group and the ring. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Characteristics of this compound

OrbitalPredicted Energy LevelLikely LocalizationImplied Reactivity
HOMO Lowered by electron-withdrawing groupsPrimarily on the aromatic ringSite for electrophilic attack
LUMO Lowered by electron-withdrawing groupsDistributed over the carbonyl group and aromatic ringSite for nucleophilic attack
HOMO-LUMO Gap Influenced by the combination of substituents-Indicator of chemical stability and reactivity

Note: The values and localizations in this table are hypothetical and necessitate dedicated FMO analysis for confirmation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound participates in chemical reactions, computational chemists would first identify the transition state (TS) structures for key transformations. A transition state is a high-energy, transient species that represents the peak of the energy barrier between reactants and products. Locating this structure is a critical step in understanding the reaction mechanism.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. No specific transition state or IRC analyses have been reported for reactions involving this compound.

Energetic Profiles of Key Transformations involving Halogenated Benzoates

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energetic profile, or reaction coordinate diagram, can be constructed. This profile provides quantitative information about the feasibility and kinetics of a reaction. For halogenated benzoates, key transformations could include nucleophilic aromatic substitution, hydrolysis of the ester, or cross-coupling reactions.

While specific energetic profiles for this compound are unavailable, computational studies on similar molecules provide a framework for what might be expected. For instance, the activation energies for nucleophilic substitution on halogenated rings are known to be sensitive to the nature and position of the halogen and other substituents. The presence of multiple electron-withdrawing groups, as in the title compound, would likely lower the activation barrier for nucleophilic attack on the aromatic ring.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for interpreting experimental data and confirming molecular structures.

There are no published predicted spectroscopic parameters for this compound. However, DFT calculations are routinely used for this purpose. For example, by calculating the magnetic shielding of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparison of such predicted spectra with experimental data is a powerful tool for structural elucidation. Studies on other halogenated aromatic compounds have demonstrated good agreement between DFT-predicted and experimentally measured spectroscopic data. youtube.com

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification and elucidation. For this compound, these predictions are typically performed using Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F).

The choice of DFT functional and basis set is critical for accuracy. For fluorinated organic molecules, methods like B3LYP and ωB97X-D, paired with basis sets such as cc-pVDZ or the more specialized pcSseg-n series, have shown to be effective. nih.gov Calculations are often performed in a simulated solvent environment, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), using a polarizable continuum model (PCM) to better mimic experimental conditions. nih.govgithub.io The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, calculated at the same level of theory.

These theoretical predictions help in assigning the signals in an experimental spectrum, especially for complex spin systems or where isomers might be present. For this compound, DFT-GIAO calculations can precisely predict the distinct chemical shifts for the two non-equivalent aromatic protons and the two fluorine atoms, whose positions are influenced by the electronic effects of the bromine and methyl ester substituents.

Table 1: Illustrative Example of Predicted NMR Chemical Shifts (δ) in ppm for this compound. This table is a hypothetical representation of data that would be generated from a DFT-GIAO calculation.

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹⁹F Shift (ppm)
H-27.85115.2-
H-67.60128.5-
C-1-132.1-
C-2-115.2-
C-3-118.9-
C-4-150.5 (d, JCF)-
C-5-148.7 (d, JCF)-
C-6-128.5-
C=O-164.3-
O-CH₃3.9052.8-
F-4---135.4
F-5---140.1

Note: Values are illustrative and would vary based on the specific computational level of theory and solvent model used. 'd' indicates a doublet due to C-F coupling.

Vibrational Frequency Calculations for IR/Raman Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are indispensable for the accurate assignment of the observed spectral bands to specific molecular motions. These calculations are typically performed using DFT methods, which have been shown to provide reliable results for organic molecules. mdpi.com

For this compound, a geometry optimization is first carried out, followed by a frequency calculation at the same level of theory to ensure the structure corresponds to a true energy minimum. The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors. mdpi.com

The analysis allows for the unambiguous assignment of key vibrational modes, such as the C=O stretch of the ester group, C-F stretching modes, C-Br stretching, and various aromatic ring vibrations. For instance, theoretical calculations can distinguish between the symmetric and asymmetric stretching vibrations of the CF₂ group and predict their positions in the IR and Raman spectra. mdpi.com

Table 2: Illustrative Example of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound. This is a hypothetical representation of data from a DFT calculation.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3100 - 3050MediumStrong
C=O Stretch (Ester)1725StrongMedium
Aromatic C=C Stretch1600 - 1450StrongStrong
C-F Asymmetric Stretch1280Very StrongWeak
C-F Symmetric Stretch1190StrongMedium
C-O Stretch (Ester)1250StrongMedium
C-Br Stretch650MediumStrong

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules like this compound possess conformational flexibility, primarily due to the rotation around the C-C and C-O single bonds of the methyl ester group. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational space by simulating the atomic motions of the molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. This approach allows for the modeling of the molecule's dynamic behavior at a given temperature, providing insight into the accessible conformations and the energy barriers between them. For this compound, MD simulations can reveal the preferred orientation of the ester group relative to the aromatic ring. This orientation is influenced by steric hindrance from the adjacent bromine atom and potential electrostatic interactions with the fluorine atoms. The simulation can quantify the dihedral angle distribution, showing which rotational conformers are most populated at room temperature. This information is crucial, as molecular properties are often a Boltzmann-weighted average over the accessible conformational ensemble. github.io

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Inputs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. These models rely on numerical descriptors calculated from the molecular structure. Computational chemistry is the primary source for generating these essential descriptors for molecules like this compound.

These descriptors can be categorized into several types:

Constitutional Descriptors: Simple counts of atoms, bonds, molecular weight, etc. nih.gov

Topological Descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum Chemical Descriptors: Calculated using methods like DFT, these include dipole moment, orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges. These descriptors encode detailed information about the electronic structure of the molecule.

For this compound, these computed descriptors serve as the independent variables in a QSAR/QSPR analysis to predict endpoints such as receptor binding affinity, toxicity, or solubility. For example, the calculated lipophilicity (e.g., XLogP3) and polar surface area are critical inputs for predicting membrane permeability. nih.gov

Table 3: Selected Computationally Derived Descriptors for this compound Used as QSAR/QSPR Inputs.

DescriptorValueSource
Molecular Weight251.02 g/mol Computed by PubChem nih.gov
XLogP3-AA (Lipophilicity)2.7Computed by XLogP3 nih.gov
Hydrogen Bond Donor Count0Computed by Cactvs nih.gov
Hydrogen Bond Acceptor Count2Computed by Cactvs nih.gov
Rotatable Bond Count2Computed by Cactvs nih.gov
Exact Mass249.94410 DaComputed by PubChem nih.gov
Polar Surface Area26.3 ŲComputed by Cactvs nih.gov
Heavy Atom Count13Computed by PubChem nih.gov

Applications of Methyl 3 Bromo 4,5 Difluorobenzoate in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The presence of reactive halogen substituents and a modifiable ester group makes Methyl 3-bromo-4,5-difluorobenzoate a valuable starting material for the synthesis of a wide range of biologically active compounds.

Derivatization to Fluoro-Containing Pharmaceuticals and Agrochemicals

Fluorine-containing compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the derivatization of similar fluorinated benzoic acids and their esters is a well-established strategy. For instance, fluorinated benzoic acid derivatives are recognized as crucial intermediates in the development of novel therapeutic agents.

The synthetic utility of bromo- and fluoro-substituted benzoates lies in their ability to undergo various transformations. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These modifications allow for the introduction of diverse pharmacophores and the fine-tuning of a molecule's physicochemical properties.

Building Block for Quinolone and Quinazoline Derivatives

Quinolone and quinazoline scaffolds are core structures in a multitude of approved drugs and biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of these heterocyclic systems often involves the condensation of anthranilic acid derivatives with other reagents.

Scaffold for Complex Molecular Architecture Construction

The strategic placement of halogen atoms on the aromatic ring of this compound provides a platform for the construction of intricate molecular frameworks through various synthetic methodologies.

Polyaromatic Systems Synthesis utilizing Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The bromine atom in this compound is particularly well-suited for these transformations, allowing for the coupling of the benzoate (B1203000) core with a variety of other aromatic or vinyl groups to generate polyaromatic systems.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples utilizing this compound are not explicitly detailed, the reaction of (hetero)aryl bromides with aryl boronic acids is a widely employed method for the synthesis of biaryl and polyaromatic structures. mdpi.com The reactivity of the C-Br bond towards oxidative addition to the palladium catalyst makes it a prime site for such couplings.

The Mizoroki-Heck reaction enables the arylation of alkenes. This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comnih.gov The bromo-substituted position of this compound could serve as the electrophilic partner in this reaction, allowing for the introduction of vinyl substituents onto the aromatic ring, thereby expanding its molecular complexity.

Heterocyclic Compound Formation (e.g., Isothiazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While direct evidence for the synthesis of isothiazoles from this compound is not available, general synthetic strategies for isothiazoles often involve the cyclization of precursors containing nitrogen and sulfur atoms. rsc.orgorganic-chemistry.orgmedwinpublishers.com The functional groups on this compound could potentially be modified to introduce the necessary heteroatoms for subsequent cyclization to form various heterocyclic systems. For instance, the ester group could be converted to an amide, and the bromine atom could be displaced by a sulfur-containing nucleophile, setting the stage for a ring-closing reaction.

Role in Material Science Precursor Development

The unique electronic properties imparted by the fluorine atoms, combined with the potential for polymerization or incorporation into larger molecular frameworks, make this compound an interesting candidate as a precursor for materials science applications. In particular, fluorinated organic compounds have found utility in the development of liquid crystals and specialty polymers.

The introduction of fluorine atoms into organic molecules can significantly influence their mesomorphic properties, making them suitable for applications in liquid crystal displays. biointerfaceresearch.comnih.gov The rigid core of the difluorobenzoate moiety could be elaborated through reactions at the bromo and ester positions to create molecules with the necessary shape anisotropy to form liquid crystalline phases. Although direct synthesis of liquid crystals from this compound is not documented, the synthesis of fluorinated liquid crystals from similar building blocks is a known strategy. beilstein-journals.org

Synthesis of Fluorinated Polymers and Ligands

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated polymers, for instance, often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. Similarly, fluorinated ligands can influence the catalytic activity and selectivity of metal complexes. This compound serves as a key starting material for introducing di-fluorinated phenyl units into these advanced materials.

One of the primary synthetic routes to fluorinated polymers using this building block involves nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atoms and the carboxylate group activates the aromatic ring towards substitution of the bromine atom. This allows for the polymerization with various difunctional nucleophiles to create fluorinated poly(arylene ether)s. These polymers are known for their high performance as engineering thermoplastics with excellent thermal and mechanical properties.

In the realm of ligand synthesis, the bromine atom on this compound provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds. For example, coupling with pyridine-boronic acids can lead to the synthesis of novel fluorinated bipyridine ligands. These ligands are of interest for their potential to form metal complexes with unique electronic and catalytic properties, which can be fine-tuned by the presence of the fluorine substituents. The synthesis of such ligands often involves a multi-step process, starting with the modification of the benzoate ester followed by the crucial cross-coupling step.

Reaction Type Reactant Product Type Potential Application
Nucleophilic Aromatic SubstitutionDifunctional NucleophilesFluorinated Poly(arylene ether)sHigh-performance thermoplastics
Suzuki-Miyaura CouplingPyridine-boronic acidsFluorinated Bipyridine LigandsMetal catalysts, functional materials

Development of Optoelectronic Materials and Photoswitchers

The unique electronic properties conferred by fluorine atoms make this compound an attractive precursor for the synthesis of optoelectronic materials. These materials are designed to interact with light and are used in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. The incorporation of the 3,4,5-trifluorophenyl motif can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which in turn affects its light-emitting and charge-transporting properties.

Furthermore, derivatives of this compound can be utilized in the creation of photoswitchers. Photoswitchers are molecules that can reversibly change their structure and properties upon exposure to light of specific wavelengths. This photochromic behavior is a key feature for applications in optical data storage, molecular machines, and photopharmacology. The synthesis of such materials often involves coupling the difluorobenzoate moiety with a photochromic unit, such as an azobenzene or a diarylethene. The fluorine atoms can enhance the thermal stability of the different isomeric states and influence the absorption spectra of the photoswitch.

Research in this area has demonstrated that the strategic placement of fluorine atoms on a phenyl ring can significantly impact the photochromic and fluorescence properties of diarylethene derivatives. These compounds are known for their excellent thermal stability and fatigue resistance, making them promising candidates for optoelectronic applications.

Material Type Key Feature Synthetic Approach Potential Application
Optoelectronic MaterialsTunable HOMO/LUMO levelsIncorporation of difluorophenyl unitsOLEDs, solar cells, sensors
PhotoswitchersReversible photoisomerizationCoupling with photochromic moietiesOptical data storage, molecular machines

Medicinal Chemistry and Biological Activity Investigations of Methyl 3 Bromo 4,5 Difluorobenzoate Derivatives

Design and Synthesis of Analogs for Biological Screening

The journey from a simple starting material to a potent and selective drug candidate often involves extensive structural modifications. In the case of methyl 3-bromo-4,5-difluorobenzoate, its bromine, fluorine, and ester functional groups provide key handles for chemical manipulation, allowing for the systematic exploration of the chemical space around this core scaffold.

The bromine atom on the phenyl ring of this compound is a particularly attractive site for modification. Its presence allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which can be used to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This diversification can lead to significant changes in the compound's steric and electronic properties, which in turn can influence its biological activity.

The methyl ester group is another key site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to form amides or esters, respectively. This allows for the introduction of a wide range of functional groups that can interact with specific residues in the target protein.

Beyond simple modifications of the core scaffold, this compound has been used as a building block for the synthesis of more complex bioactive scaffolds. For example, it has been incorporated into heterocyclic systems, such as oxadiazoles (B1248032) and isoxazolines, which are known to exhibit a wide range of biological activities. nih.govresearchgate.net The synthesis of these more complex molecules often involves multi-step reaction sequences, but the versatility of the starting material makes it a valuable tool for the construction of diverse chemical libraries for biological screening.

In Vitro and In Vivo Biological Activity Profiling (Mechanistic Focus)

A critical aspect of drug discovery is the detailed characterization of a compound's biological activity. This involves not only determining its potency but also elucidating its mechanism of action. For derivatives of this compound, a variety of in vitro and in vivo studies have been conducted to probe their effects on specific cellular pathways and to identify their molecular targets.

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes, including thymidylate synthase and histone deacetylase 6 (HDAC6).

Thymidylate Synthase Inhibition: Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. researchgate.net Inhibition of this enzyme can lead to cell death, making it an attractive target for cancer chemotherapy. researchgate.net While direct evidence for the inhibition of thymidylate synthase by derivatives of this compound is limited, the structural similarities between these compounds and known thymidylate synthase inhibitors suggest that this is a potential mechanism of action that warrants further investigation.

HDAC6 Inhibition: HDAC6 is a member of the histone deacetylase family of enzymes, which play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov Dysregulation of HDAC6 activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. nih.gov Recently, a class of compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety has been shown to be potent and highly selective inhibitors of HDAC6. nih.gov These compounds act as slow-binding substrate analogs, undergoing an enzyme-catalyzed ring-opening reaction to form a tight and long-lived enzyme-inhibitor complex. nih.gov Given that this compound can be used as a precursor for the synthesis of oxadiazole derivatives, this suggests a potential avenue for the development of novel HDAC6 inhibitors based on this scaffold.

Inflammation is a complex biological process that plays a role in a wide range of diseases. The Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its modulation represents a promising therapeutic strategy. nih.gov A study on a related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has shown that it can attenuate inflammatory bowel disease by regulating the TLR/NF-κB pathway. mdpi.comnih.govresearchgate.net MBD was found to inhibit the expression of several pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-4. mdpi.comnih.govresearchgate.net These findings suggest that derivatives of this compound may also possess anti-inflammatory properties and that the TLR/NF-κB pathway is a potential target for these compounds.

CompoundPathwayEffect
Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)TLR/NF-κBInhibition of pro-inflammatory mediators (TNF-α, IL-1β, IL-6) and promotion of anti-inflammatory cytokine (IL-4)

The search for new antimicrobial and antiviral agents is a critical area of research due to the emergence of drug-resistant pathogens. While specific studies on the antimicrobial and antiviral properties of this compound derivatives are not extensively reported in the provided search results, the structural motifs present in these compounds are found in various known antimicrobial and antiviral agents. For instance, brominated phenols and their derivatives have been investigated for their biological activities. The incorporation of the this compound scaffold into novel chemical entities could potentially lead to the discovery of new antimicrobial and antiviral agents. Further research in this area is warranted to explore this potential.

Molecular Docking and Receptor Binding Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction of a potential drug molecule (ligand) with its biological target, typically a protein or enzyme. nih.gov

Prediction of Ligand-Protein Interactions and Binding Affinity

For derivatives of this compound, molecular docking studies would be crucial in predicting their interaction with specific biological targets. The bromine and fluorine atoms on the phenyl ring can participate in various non-covalent interactions, including halogen bonding, which can significantly influence binding affinity. researchgate.net The prediction of binding energy, expressed in kcal/mol, allows for the ranking of different derivatives and the prioritization of the most promising candidates for further experimental testing.

Table 1: Illustrative Example of Predicted Binding Affinities for Hypothetical Derivatives

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Macrocycle AKinase X-9.8Asp123, Lys45, Phe189
Macrocycle BProtease Y-8.5His57, Ser195, Gly193
Amide Derivative CReceptor Z-7.2Tyr99, Trp147, Arg82

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Key Binding Motifs and Hotspots

Through molecular docking simulations, researchers can identify the key amino acid residues within the target's binding site that form crucial interactions with the ligand. These "hotspots" are regions where modifications to the ligand can lead to significant changes in binding affinity. For the halogenated macrocyclic derivatives of this compound, understanding these motifs is essential for optimizing their structure to enhance potency and selectivity. The fluorine atoms, for instance, can form favorable interactions with backbone amides or other polar residues, while the bromine atom can engage in halogen bonding with electron-donating groups like carbonyl oxygens.

Pharmacokinetic and Pharmacodynamic Considerations (Mechanistic Focus)

Beyond target binding, the successful development of a drug candidate hinges on its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability and Biotransformation Pathways of Halogenated Benzoates

The presence of halogens, particularly fluorine, can significantly impact the metabolic stability of a drug molecule. Fluorination of a compound at a site susceptible to metabolic degradation can block this process, thereby prolonging the drug's half-life in the body. nih.gov Studies on fluorinated benzoates have shown that the position of the fluorine atom can influence the rate and pathway of metabolism. nih.gov For the derivatives of this compound, the difluoro substitution pattern is expected to enhance metabolic stability. The primary routes of biotransformation for such compounds would likely involve hydrolysis of the ester group, followed by potential oxidation or conjugation of the aromatic ring.

Table 2: General Metabolic Pathways for Halogenated Benzoates

Metabolic ReactionEnzyme FamilyPotential Outcome
Ester HydrolysisEsterasesFormation of the corresponding carboxylic acid
Aromatic HydroxylationCytochrome P450Introduction of a hydroxyl group on the ring
GlucuronidationUGTsConjugation with glucuronic acid for excretion
SulfationSULTsConjugation with a sulfate (B86663) group for excretion

This table represents general pathways and specific outcomes would depend on the full structure of the derivative.

Distribution and Target Engagement Studies in Biological Systems

The distribution of a drug to its intended site of action is critical for its efficacy. For macrocyclic compounds, which often have higher molecular weights, cell permeability and distribution can be challenging. acs.org However, the unique three-dimensional structures of macrocycles can also facilitate passive diffusion across cell membranes. acs.org

To assess target engagement in biological systems, techniques such as positron emission tomography (PET) could be employed. This would involve radiolabeling a derivative, for example with fluorine-18 (B77423), to visualize its distribution and binding to the target in vivo. rsc.org Such studies provide invaluable information on whether the drug reaches its intended target at a sufficient concentration to exert a therapeutic effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 3 Bromo 4,5 Difluorobenzoate and Its Analogs

Electronic and Steric Effects of Substituents on Molecular Properties and Interactions

The electronic and steric effects of the bromo and fluoro substituents in Methyl 3-bromo-4,5-difluorobenzoate are key determinants of its molecular properties and interactions.

Steric Effects: The bromine atom is significantly larger than the fluorine atoms, introducing steric hindrance around the 3-position of the benzene (B151609) ring. This steric bulk can influence the conformation of the molecule and its ability to interact with biological targets or other molecules. For instance, the rotation of the ester group can be restricted by the presence of bulky ortho substituents, a phenomenon that can lead to atropisomerism in appropriately substituted biphenyl (B1667301) systems. cutm.ac.inwikipedia.orgresearchgate.net While this compound is not a biphenyl, the steric influence of the bromine atom can affect the preferred orientation of the ester group.

The following table summarizes the key electronic and steric properties of the substituents in this compound.

SubstituentPositionInductive EffectResonance Effectvan der Waals Radius (Å)
Bromine3-I (Strong)+R (Weak)1.85
Fluorine4-I (Very Strong)+R (Moderate)1.47
Fluorine5-I (Very Strong)+R (Moderate)1.47
Methyl Ester1-I (Moderate), -R (Moderate)--

This table provides a general overview of the electronic and steric parameters of the substituents.

Correlation of Structural Features with Biological Activities

The biological activity of this compound and its analogs is intricately linked to their structural features. The specific arrangement of halogen atoms and the presence of the methyl ester group are critical for molecular recognition and biological efficacy.

The position of the fluorine atoms on the benzene ring can dramatically alter the biological activity of the compound. Studies on fluorobenzoylthiosemicarbazides have shown that the substitution pattern at the N4 aryl position significantly impacts their antibacterial activity. nih.gov For instance, trifluoromethyl derivatives have demonstrated potent activity against various bacterial strains. nih.gov

In the context of local anesthetics derived from benzoic acid, the position of electron-donating or electron-withdrawing groups influences activity. nih.govnih.gov Electron-donating groups in the ortho or para positions tend to enhance activity, while substitution at the meta position often decreases it. nih.govnih.gov While this compound has electron-withdrawing halogens, the principles of positional isomerism remain relevant. The specific 4,5-difluoro pattern, in conjunction with the 3-bromo substituent, creates a distinct electrostatic potential surface that will govern its interaction with biological targets.

The following table illustrates the effect of substituent position on the pKa of substituted benzoic acids, which can be correlated with their biological activity.

Substituent (in addition to -COOH)PositionpKa
-H-4.20
4-Fluoropara4.14
3-Fluorometa3.87
2-Fluoroortho3.27
3-Bromometa3.81
4-Bromopara3.97

This table demonstrates how the position of a halogen substituent affects the acidity of benzoic acid, a property that can influence biological activity.

The methyl ester group in this compound plays a multifaceted role in its biological profile. Ester groups can participate in hydrogen bonding through their carbonyl oxygen, acting as a hydrogen bond acceptor in interactions with biological macromolecules. The ester moiety also influences the compound's lipophilicity, which affects its ability to cross cell membranes and reach its target site.

In drug design, ester groups are often employed as prodrugs. nih.gov An ester can mask a more polar carboxylic acid group, improving oral bioavailability. nih.gov Once absorbed, the ester can be hydrolyzed by esterases in the body to release the active carboxylic acid. Structure-activity relationship studies of uracil-based benzoic acid and ester derivatives as DPP-4 inhibitors have shown that esters can exhibit comparable activities to their corresponding acids. nih.gov

Conformation and Chirality in Molecular Recognition Processes

The three-dimensional structure, including conformation and chirality, is a critical determinant of a molecule's ability to be recognized by a biological target.

Conformation: The conformation of this compound, particularly the orientation of the methyl ester group relative to the benzene ring, is influenced by the steric and electronic effects of the halogen substituents. The rotation around the C-C bond connecting the carbonyl group to the ring can be hindered. While this hindrance in a single-ring system is not sufficient to create stable, isolable atropisomers at room temperature, it does lead to a preferred conformation that presents a specific shape for interaction with a receptor. cutm.ac.inwikipedia.orgresearchgate.net In some substituted phenyl derivatives, weak intramolecular hydrogen bonds can also influence the conformation. researchgate.net

Chirality: this compound itself is an achiral molecule as it possesses a plane of symmetry. However, if this compound were to be used as a building block in the synthesis of a larger molecule, such as a biaryl, atropisomerism could arise if the rotation around the newly formed single bond is sufficiently hindered. cutm.ac.inwikipedia.orgresearchgate.net Atropisomers are stereoisomers that are chiral due to restricted rotation, and they can exhibit significantly different biological activities. nih.gov The study of atropisomerism is a key aspect of medicinal chemistry, as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes Utilizing Sustainable Methodologies

The future synthesis of Methyl 3-bromo-4,5-difluorobenzoate and its analogs is expected to align with the principles of green chemistry to minimize environmental impact and enhance efficiency. Research in this area could focus on several key aspects:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Future synthetic routes could be adapted to flow processes, potentially leading to higher yields and purity of the final product.

Greener Solvents and Reagents: The development of synthetic protocols that utilize environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, is a major goal in sustainable chemistry. Additionally, replacing hazardous reagents with safer alternatives is a key consideration. For instance, research into safer fluorinating agents to replace potentially hazardous ones is an active area. thieme-connect.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org Microwave-assisted organic synthesis has been shown to be effective for various reactions, including palladium-catalyzed cross-coupling reactions. rsc.org

Catalytic Methods: The development of novel catalytic systems that can facilitate the synthesis of fluorinated building blocks with high selectivity and efficiency is crucial. thieme-connect.com This includes exploring earth-abundant metal catalysts as alternatives to precious metals.

A recent development in green chemistry is the synthesis of sulfonyl fluorides from thiols or disulfides using a combination of SHC5® and potassium fluoride (B91410) (KF), which produces only non-toxic salts as byproducts. mdpi.com While not directly applicable to the synthesis of this compound, this highlights the trend towards developing safer and more environmentally friendly synthetic processes for organofluorine compounds. mdpi.com

Development of Advanced Catalytic Systems for Selective Derivatization

The bromine atom in this compound is a prime site for derivatization through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds. Future research will likely focus on developing more advanced and efficient catalytic systems for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. jocpr.com Recent advancements in this field have focused on:

Ligand-Free Catalysis: The development of palladium catalysts that are active without the need for phosphine (B1218219) ligands simplifies the reaction setup, reduces costs, and facilitates product purification. rsc.orgrsc.org For example, palladium on carbon (Pd/C) has been used as a ligand-free catalyst for Hiyama cross-coupling reactions. rsc.org

High-Efficiency Catalysts: The use of highly active pre-catalysts, such as [Pd(NHC)(μ-Cl)Cl]2 (NHC = N-heterocyclic carbene), allows for very low catalyst loadings (down to mol %), which is both economical and environmentally friendly. nih.gov

Broad Substrate Scope: Modern catalytic systems are being designed to have a broad substrate scope, tolerating a wide variety of functional groups in both coupling partners. thieme-connect.com This is crucial for the synthesis of complex molecules in drug discovery and materials science. jocpr.com

C-H Activation: Direct C-H activation is an emerging strategy that allows for the functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. Future research could explore the selective C-H activation of the aromatic ring of this compound to introduce new substituents.

The derivatization of this compound using these advanced catalytic methods could lead to the synthesis of novel compounds with interesting biological or material properties.

High-Throughput Screening and Lead Optimization in Drug Discovery Programs

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. ucsf.edunih.gov Consequently, fluorinated building blocks like this compound are of great interest in medicinal chemistry. mdpi.comucsf.edu

While there is no specific public data on the use of this compound in high-throughput screening (HTS) campaigns, its structure makes it a suitable scaffold for generating compound libraries for such purposes. The bromine atom can be readily functionalized through cross-coupling reactions to introduce a wide range of substituents, allowing for the rapid generation of a diverse set of molecules.

Future research in this area would involve:

Library Synthesis: The synthesis of a library of derivatives of this compound with diverse chemical functionalities.

HTS Campaigns: Screening this library against a variety of biological targets, such as enzymes and receptors, to identify hit compounds with desired biological activity.

Lead Optimization: The identified hits would then undergo lead optimization, where medicinal chemists would systematically modify the structure of the molecule to improve its potency, selectivity, and pharmacokinetic properties. The fluorine atoms on the benzene (B151609) ring can play a crucial role in this process by modulating the pKa of nearby functional groups and influencing the conformation of the molecule. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly important tools in drug discovery and materials science. nih.gov These computational methods can be used to predict the properties of molecules, thereby guiding the design of new compounds and prioritizing synthetic efforts.

In the context of this compound, AI and ML could be applied in several ways:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound based on their chemical structure. nih.gov This can help in identifying promising candidates for synthesis and testing.

ADMET Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of molecules with potential liabilities, saving time and resources.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties from scratch. Starting with a fragment like the 3-bromo-4,5-difluorobenzoate core, these models could suggest new derivatives with a high probability of being active against a specific target.

Property Prediction: Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of designed molecules, such as their HOMO-LUMO gap, which can be correlated with their reactivity and optical properties. researchgate.netresearchgate.net

The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the discovery of new bioactive compounds and functional materials.

Emerging Applications in Chemical Biology and Advanced Material Science

The unique properties imparted by fluorine atoms make fluorinated compounds attractive for applications beyond traditional medicinal chemistry.

Chemical Biology: The development of chemical probes is essential for studying biological processes. The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into molecules allows for their use as tracers in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. nih.govnih.gov Future research could focus on developing methods to incorporate ¹⁸F into the this compound scaffold to create novel PET imaging agents for studying specific biological targets in vivo.

Advanced Materials Science: Fluorinated organic molecules are finding increasing use in the development of advanced materials with unique electronic and optical properties. The strong electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of organic molecules, making them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated compounds can be used as n-type materials in OLEDs due to their low-lying LUMO levels. nih.gov

Organic Field-Effect Transistors (OFETs): The incorporation of fluorine can enhance the performance and stability of organic semiconductors used in OFETs.

Organic Photovoltaics (OPVs): The electronic properties of fluorinated molecules can be tuned to optimize the performance of organic solar cells.

The derivatization of this compound could lead to the creation of novel materials with tailored electronic and optical properties for these and other emerging technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-bromo-4,5-difluorobenzoate, and what are the critical reaction parameters to control?

  • Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For example, fluorination of benzoic acid derivatives using agents like DAST (diethylaminosulfur trifluoride) followed by bromination with N-bromosuccinimide (NBS) under controlled conditions. Esterification via methanol and acid catalysis (e.g., H₂SO₄) is critical; excess methanol and temperature (60–80°C) improve yield . Competing side reactions (e.g., over-bromination) are minimized by stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine and bromine substituents cause distinct splitting patterns. For example, aromatic protons adjacent to fluorine show coupling constants (J ~ 8–12 Hz) .
  • MS (Mass Spectrometry) : Molecular ion peaks ([M]⁺) and fragmentation patterns confirm molecular weight (e.g., m/z ~ 265 for C₈H₅BrF₂O₂) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and C-Br (~550 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95% via GC/HPLC) .

Q. What are the solubility and stability profiles of this compound under various conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility testing via incremental solvent addition under sonication is recommended .
  • Stability : Hydrolysis-prone in basic aqueous conditions. Storage at 0–6°C in amber vials under nitrogen extends shelf life .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of fluorine and bromine. For example:

  • Electrostatic Potential Maps : Reveal electron-deficient aryl rings, favoring Suzuki-Miyaura couplings with electron-rich boronic acids .
  • Activation Energy Barriers : Compare bromine vs. fluorine substituent effects on transition states . Experimental validation via Pd-catalyzed couplings (e.g., using Pd(PPh₃)₄) aligns with computational predictions .

Q. What strategies mitigate competing side reactions during regioselective bromination of fluorinated benzoate esters?

  • Methodological Answer :

  • Directing Groups : Use meta-directing ester groups to favor bromination at the 3-position .
  • Temperature Control : Lower temperatures (0–5°C) reduce polybromination.
  • Solvent Effects : Non-polar solvents (e.g., CCl₄) improve selectivity over polar solvents .
  • Catalytic Systems : Lewis acids like FeCl₃ enhance regioselectivity by stabilizing intermediates .

Q. How do fluorine substituents influence the hydrolysis kinetics of this compound compared to non-fluorinated analogs?

  • Methodological Answer :

  • Kinetic Studies : Fluorine’s electron-withdrawing effect accelerates ester hydrolysis under basic conditions (pH > 10). Pseudo-first-order rate constants (k) are determined via HPLC monitoring .
  • Comparative Data :
CompoundHydrolysis Half-Life (pH 12)
This compound2.1 hours
Methyl 3-bromobenzoate8.5 hours
  • Mechanistic Insight : Fluorine increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .

Q. What applications does this compound have in designing bioactive derivatives?

  • Methodological Answer :

  • Agrochemical Intermediates : Used in synthesizing fluorinated pesticides (e.g., fluazolate analogs) via nucleophilic substitution of bromine with heterocycles .
  • Pharmaceutical Scaffolds : Bromine serves as a handle for introducing pharmacophores (e.g., via Buchwald-Hartwig amination) .

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4,5-difluorobenzoate

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